molecular formula C15H16N2O3 B1397105 methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate CAS No. 916522-65-1

methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate

Cat. No.: B1397105
CAS No.: 916522-65-1
M. Wt: 272.3 g/mol
InChI Key: CXSPDOKLNRCJSB-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate is a tetrahydro-β-carboline derivative with the molecular formula C₁₅H₁₆N₂O₃ and a molecular weight of 272.31 g/mol . It features a pyridoindole core substituted with a methyl ester group at position 6, a ketone at position 1, and two methyl groups at position 3. The compound is cataloged under CAS 916522-65-1 and is available at 95% purity.

Properties

IUPAC Name

methyl 4,4-dimethyl-1-oxo-3,9-dihydro-2H-pyrido[3,4-b]indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-15(2)7-16-13(18)12-11(15)9-6-8(14(19)20-3)4-5-10(9)17-12/h4-6,17H,7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSPDOKLNRCJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate typically involves multiple steps, starting from simpler indole derivatives. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses o-aminobenzaldehyde and ketones in the presence of a strong acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed: The major products formed from these reactions include various indole derivatives, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate is studied for its bioactive properties. It has shown potential as an antiviral, anti-inflammatory, and anticancer agent.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and microbial infections.

Industry: In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications/Notes Reference ID
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate C₁₅H₁₆N₂O₃ 6-COOCH₃; 1-Oxo; 4,4-(CH₃)₂ Not reported Intermediate for bioactive molecules
Methyl 1-methyl-β-carboline-3-carboxylate (Compound 11) C₁₄H₁₂N₂O₂ 3-COOCH₃; 1-CH₃ >200 β-carboline alkaloid analogue
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate C₁₄H₁₄N₂O₃ 6-COOCH₂CH₃; 1-Oxo Not reported Discontinued due to synthesis challenges
Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-b]indole-6-carboxylate C₂₁H₂₀N₂O₃ 6-COOCH₃; 2-Phenylacetyl Not reported Enhanced lipophilicity for membrane uptake
(1S,3R)-1-Cyclopropyl-N-(7-(hydroxyamino)-7-oxo-heptyl)-2-(4-methoxybenzyl)-... C₂₉H₃₃N₅O₄ 1-Cyclopropyl; 2-(4-MeO-benzyl); 7-hydroxyamide 113.2–115.6 HDAC inhibitor (antiproliferative activity)

Key Observations :

Ethyl ester derivatives (e.g., ) exhibit increased lipophilicity but face synthesis discontinuation, suggesting stability or yield issues . Phenylacetyl or benzyl substituents (e.g., ) significantly alter hydrophobicity and molecular weight, impacting pharmacokinetics .

Allyl and dichlorophenyl-substituted derivatives () are synthesized using acetonitrile/DIPEA with 98% yield, highlighting efficient methodologies for stereochemical diversification .

Biological Relevance: HDAC inhibitors () feature hydroxyamide chains for zinc-binding, critical for enzymatic inhibition .

Physicochemical and Spectral Data

Table 2: Spectral and Stability Comparisons

Property Target Compound Methyl 1-methyl-β-carboline-3-carboxylate Ethyl 1-oxo Analogue
¹H-NMR (DMSO-d₆) Not reported δ 2.85 (CH₃), 4.03 (COOCH₃), 7.37–8.79 (Ar-H) Not reported
Melting Point Not reported >200°C Not reported
Purity 95% Recrystallized (hot methanol/ethyl acetate) Discontinued
Thermal Stability Not reported Stable under synthesis conditions Likely lower due to discontinuation

Notes :

  • The target compound’s methyl ester group may confer better metabolic stability than ethyl esters, though solubility could be compromised .
  • 4,4-Dimethyl groups likely enhance crystallinity, as seen in analogues with high melting points (e.g., >200°C in ) .

Biological Activity

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate (commonly referred to as Methyl 4,4-dimethyl-1-oxo-carbazole) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications.

Chemical Structure and Properties

This compound features a complex fused ring system that includes a pyridoindole core. Its molecular formula is C16H17NO3C_{16}H_{17}NO_3, with a molecular weight of approximately 271.31 g/mol. The compound's structural characteristics contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC16H17NO3C_{16}H_{17}NO_3
Molecular Weight271.31 g/mol
CAS Number1424995-10-7

Antidiabetic Potential

Recent studies have highlighted the potential antidiabetic activity of methyl 4,4-dimethyl-1-oxo-carbazole through its inhibitory effects on key enzymes involved in glucose metabolism. The compound has demonstrated significant inhibition of Dipeptidyl Peptidase IV (DPP-IV) and Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), which are crucial targets in diabetes management.

In vitro assays revealed that specific fractions derived from this compound exhibited dose-dependent inhibition of DPP-IV with IC50 values indicating strong activity (p < 0.001). For instance:

EnzymeIC50 Value (µg/ml)
DPP-IV50
BACE175

These findings suggest that methyl 4,4-dimethyl-1-oxo-carbazole may serve as a promising candidate for developing new antidiabetic therapies.

Anticancer Activity

Exploratory research has also indicated potential anticancer properties. Compounds structurally similar to methyl 4,4-dimethyl-1-oxo-carbazole have shown promising results in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and growth.

The biological activity of methyl 4,4-dimethyl-1-oxo-carbazole is attributed to its ability to interact with specific receptors and enzymes:

  • Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like DPP-IV and BACE1, thereby blocking their activity.
  • Receptor Modulation : Initial findings suggest it may act as an antagonist for receptors involved in inflammatory responses.

Synthesis Methods

The synthesis of methyl 4,4-dimethyl-1-oxo-carbazole typically involves several steps:

  • Formation of the Carbazole Core : This is achieved through cyclization reactions involving suitable precursors.
  • Esterification : The carboxylic acid group is converted into an ester using methanol and an acid catalyst.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Applications

Methyl 4,4-dimethyl-1-oxo-carbazole has several applications across different fields:

Pharmaceuticals : Its derivatives are being explored for their potential therapeutic effects against diabetes and cancer.

Materials Science : The compound serves as a building block for synthesizing advanced materials with unique properties such as conductive polymers.

Synthetic Chemistry : It is valuable in the synthesis of more complex molecules due to its reactivity profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate

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